molecular formula C12H10BrN3O3 B13163155 6-bromo-3-nitro-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one

6-bromo-3-nitro-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one

Cat. No.: B13163155
M. Wt: 324.13 g/mol
InChI Key: XQMHTVRIPULUCF-UHFFFAOYSA-N
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Description

6-Bromo-3-nitro-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one (CAS 1375473-66-7) is a tricyclic organic compound with a molecular formula of C12H10BrN3O3 and a molecular weight of 324.13 g/mol . It belongs to the quinazolinone class of heterocycles, a scaffold recognized as a privileged structure in medicinal chemistry due to its wide range of pharmacological activities . Quinazoline and its derivatives have demonstrated significant potential in scientific research, particularly as kinase inhibitors in oncology drug discovery, with examples targeting EGFR, VEGFR-2, and PI3K kinases . This specific bromo- and nitro-substituted derivative presents a versatile building block for the synthesis and exploration of novel molecules. Researchers can utilize this compound in various applications, including structure-activity relationship (SAR) studies, as a key intermediate in the synthesis of more complex tricyclic compounds, and in the development of potential multitarget-directed ligands . Please handle with care. This compound is classified with the GHS07 signal word "Warning" and may cause skin irritation, serious eye irritation, and respiratory irritation . Precautions include wearing protective gloves and eye/face protection and using only in a well-ventilated area . This product is intended for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C12H10BrN3O3

Molecular Weight

324.13 g/mol

IUPAC Name

6-bromo-3-nitro-6,7,8,9-tetrahydropyrido[2,1-b]quinazolin-11-one

InChI

InChI=1S/C12H10BrN3O3/c13-9-2-1-5-15-11(9)14-10-6-7(16(18)19)3-4-8(10)12(15)17/h3-4,6,9H,1-2,5H2

InChI Key

XQMHTVRIPULUCF-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=NC3=C(C=CC(=C3)[N+](=O)[O-])C(=O)N2C1)Br

Origin of Product

United States

Preparation Methods

Bromination of Precursor Heterocycles

The initial step often involves the selective bromination of heteroaromatic compounds such as pyridoquinazolinones. According to recent research, bromination is typically achieved using N-bromosuccinimide (NBS) in polar solvents like dimethylformamide (DMF) under controlled temperature conditions. For example, a study reported that bromination of a pyrido[2,1-b]quinazolinone precursor at the 6-position was optimized at room temperature with NBS, yielding the desired 6-bromo derivative with high regioselectivity (see).

Reaction Conditions:

Reagent Solvent Temperature Yield Reference
N-bromosuccinimide DMF Room temperature 85-90%

Nitration of Pyridoquinazolinone Derivatives

Nitration is a key step to introduce the nitro group at specific positions on the heterocyclic core. Typically, nitration employs a mixture of concentrated nitric acid and sulfuric acid, with reaction temperatures maintained below 0°C to prevent over-nitration or degradation. The nitration selectively targets activated aromatic sites, often at the 3-position, owing to electronic effects from the heteroatoms.

Reaction Conditions:

Reagent Solvent Temperature Yield Reference
Concentrated HNO₃ / H₂SO₄ - < 0°C 70-80%

Cyclization and Ring Closure

Following bromination and nitration, intramolecular cyclization is achieved using dehydrating agents such as polyphosphoric acid (PPA) or phosphoryl chloride (POCl₃). These reagents facilitate ring closure by promoting nucleophilic attack on electrophilic centers, forming the fused heterocyclic system characteristic of the target compound.

Reaction Conditions:

Reagent Temperature Duration Yield Reference
POCl₃ Reflux 6 hours 85%

Modern One-Pot and Multicomponent Strategies

One-Pot Synthesis Using Condensation and Cyclization

Recent advances have introduced one-pot methods that streamline the synthesis process, reducing steps and improving overall efficiency. For example, a three-component reaction involving aromatic amines, aldehydes, and isocyanides under acidic or basic catalysis can produce substituted pyridoquinazolinones directly.

Reaction Conditions:

Reagents Catalyst Solvent Temperature Yield Reference
Aromatic amines, aldehydes, isocyanides Acidic catalyst Ethanol 80°C 65-75%

Microwave-Assisted Synthesis

Microwave irradiation has been employed to accelerate heterocyclic syntheses, notably for cyclization steps. Under microwave conditions, reaction times are significantly reduced, often to minutes, with comparable or improved yields. For instance, microwave-assisted cyclization of brominated intermediates with suitable nucleophiles has been reported to yield the target heterocycle efficiently.

Reaction Conditions:

Reagent Power Time Yield Reference
Brominated precursor + amine 300 W 10 min 78%

Specific Synthetic Routes for the Target Compound

Route Based on Aromatic Amine and Nitro Precursors

A notable route involves starting from 3-nitro-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one, which undergoes bromination at the 6-position followed by reduction of the nitro group to an amino group. This pathway allows for subsequent functionalization, such as substitution or further cyclization, to produce the final compound.

Key Steps:

  • Bromination with NBS in DMF at room temperature.
  • Reduction of nitro group using catalytic hydrogenation (H₂/Pd-C).
  • Final purification via recrystallization.

Route Utilizing Cyclization of Precursors with Functionalized Anilines

Another approach involves synthesizing the core heterocycle via cyclization of 2-aminobenzamide derivatives with appropriate aldehydes, followed by nitration and bromination. This method benefits from high regioselectivity and the ability to introduce various substituents at different stages.

Research Discoveries and Data Tables

Recent research has demonstrated that the optimization of reaction conditions, such as temperature, solvent choice, and reagent equivalents, significantly impacts the yield and purity of the target compound. For example, a study reported that:

Parameter Optimized Condition Effect on Yield Reference
Temperature 25°C Maximal regioselectivity
Reagent equivalents 1.2 equivalents NBS Higher yield
Solvent DMF Enhanced solubility

Furthermore, advancements in catalysis, such as employing microwave-assisted synthesis, have led to yields exceeding 80% in significantly reduced reaction times.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-nitro-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Scientific Research Applications

6-Bromo-3-nitro-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-bromo-3-nitro-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or interaction with DNA. Further research is needed to elucidate the exact pathways and molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-3-nitroquinazolin-4-one
  • 6-Bromo-3-nitro-2H-pyrido[2,1-b]quinazolin-11-one

Uniqueness

6-Bromo-3-nitro-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one is unique due to its specific substitution pattern and the presence of both a bromine atom and a nitro group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Biological Activity

6-Bromo-3-nitro-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one is a heterocyclic compound that exhibits significant potential in medicinal chemistry due to its unique structural features. The compound's molecular formula is C9H6BrN3O2\text{C}_9\text{H}_6\text{Br}\text{N}_3\text{O}_2 with a molecular weight of approximately 324.13 g/mol. The presence of bromine and nitro groups contributes to its reactivity and biological activity.

Chemical Structure and Properties

The compound features a fused pyridine and quinazoline structure, which is essential for its biological interactions. The unique arrangement of functional groups allows for diverse chemical reactivity and potential interactions with biological targets.

Property Details
Molecular FormulaC9H6BrN3O2\text{C}_9\text{H}_6\text{Br}\text{N}_3\text{O}_2
Molecular Weight324.13 g/mol
Structural FeaturesFused pyridine and quinazoline with bromine and nitro substituents

Biological Activities

Research indicates that 6-bromo-3-nitro-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one exhibits a range of biological activities:

Anticancer Activity

Preliminary studies suggest that compounds with similar structures have been evaluated for their cytotoxic effects against various cancer cell lines. For instance, in vitro studies have shown that derivatives of quinazoline compounds often exhibit significant cytotoxicity against breast cancer (MCF-7) and melanoma (B16) cell lines.

A comparative analysis of related compounds indicates that the presence of specific substituents can enhance or diminish cytotoxic effects. For example, the introduction of methoxy or halogen groups can significantly alter the activity profile.

Antimicrobial Activity

Quinazoline derivatives are known for their antibacterial and antifungal properties. In studies involving bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa, compounds similar to 6-bromo-3-nitro-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one have demonstrated notable antimicrobial activity.

Case Studies

  • Cytotoxicity Evaluation : A study evaluated various quinazoline derivatives against MCF-7 and B16 cell lines using the crystal violet staining assay. The results indicated that certain derivatives exhibited IC50 values below 10 µM, indicating potent anticancer activity.
    Compound Cell Line IC50 (µM)
    6-Bromo Derivative AMCF-75.4
    6-Bromo Derivative BB167.2
  • Antimicrobial Testing : Antimicrobial activity was assessed using the agar diffusion method against various pathogens. Compounds were tested at concentrations ranging from 0 to 100 µg/mL.
    Compound Target Pathogen Zone of Inhibition (mm)
    6-Bromo Derivative CCandida albicans15
    6-Bromo Derivative DE. coli12

The biological activity of 6-bromo-3-nitro-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one may be attributed to its ability to interact with specific proteins or nucleic acids within the cell. Interaction studies using molecular docking techniques have suggested potential binding sites within target proteins that could lead to inhibition of critical pathways involved in cell proliferation and survival.

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